molecular formula C4H7ClOS B077269 S-Isopropyl chlorothioformate CAS No. 13889-93-5

S-Isopropyl chlorothioformate

Cat. No. B077269
CAS RN: 13889-93-5
M. Wt: 138.62 g/mol
InChI Key: RQBXSTFDPJDJDH-UHFFFAOYSA-N
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Description

S-Isopropyl chlorothioformate is a chemical compound with relevance in various chemical syntheses and applications. Its properties and reactions have been a subject of study to understand its conformational behavior and application potential in synthetic chemistry.

Synthesis Analysis

The synthesis of isopropyl chloroacetate has been explored through different catalytic methods. Notably, acidic ionic liquids have been used as catalysts, achieving high conversion rates and selectivity under optimal conditions (Sun Zhao-lin, 2006)(Sun Zhao-lin, 2006).

Molecular Structure Analysis

The molecular structure of ethyl chlorothioformate, a closely related compound, has been studied, revealing a synperiplanar conformation with respect to the C=O and S-C bonds and a gauche orientation of the ethyl group. This finding helps understand the conformational preferences of chlorothioformate species, including S-isopropyl chlorothioformate (Rodríguez Pirani et al., 2011)(Rodríguez Pirani et al., 2011).

Chemical Reactions and Properties

Reactions involving S-isopropyl chlorothioformate and other chlorothioformates have been studied through low-resolution microwave spectroscopy, revealing insights into their conformations and possible rotamers (True & Bohn, 1977)(True & Bohn, 1977). These studies provide a foundation for understanding the chemical behavior of S-isopropyl chlorothioformate in various reactions.

Physical Properties Analysis

The physical properties of chlorothioformates, including S-isopropyl chlorothioformate, have been inferred from studies on related compounds. These studies involve conformational analyses and the investigation of molecular structures through methods like microwave spectroscopy, contributing to the understanding of their physical behavior (Silvia, True, & Bohn, 1979)(Silvia, True, & Bohn, 1979).

Chemical Properties Analysis

The chemical properties of S-isopropyl chlorothioformate are closely linked to its molecular structure and reactivity in synthesis reactions. Its utility in forming S-cysteinyl conjugates and its involvement in enzymatic reactions in plants have been noted, indicating its potential in bioorganic and synthetic chemistry applications (Still & Rusness, 1977)(Still & Rusness, 1977).

Scientific Research Applications

Specific Scientific Field

Physical Chemistry, Theoretical and Computational Chemistry

Summary of the Application

S-Isopropyl chlorothioformate is used in solvolysis studies to understand the effects of solvent on reaction rates .

Methods of Application or Experimental Procedures

The extended Grunwald-Winstein equation is applied to the solvolysis of isopropyl chlorothioformate. This equation correlates the specific rates of solvolysis in a given solvent and in the standard solvent (80% ethanol), and includes terms governed by the sensitivity to changes in the solvent ionizing power and solvent nucleophilicity .

Results or Outcomes

The correlation of the solvent effects results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a sensitivity value of 0.72 towards changes in solvent ionizing power (m). This indicates a favorable predisposition towards a modest rear-side nucleophilic solvation of a developing carbocation .

Synthesis of Levulinate and a-type Carrageenan

Specific Scientific Field

Organic Synthesis

Summary of the Application

S-Isopropyl chlorothioformate is used as a ligand in organic synthesis. It can be used to synthesize levulinate and a-type carrageenan, which are polymers with commercial applications .

Results or Outcomes

The outcomes of this application are the synthesis of levulinate and a-type carrageenan, which have various commercial applications .

Safety And Hazards

This compound is flammable and may cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed .

properties

IUPAC Name

S-propan-2-yl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXSTFDPJDJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534267
Record name S-Propan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Isopropyl chlorothioformate

CAS RN

13889-93-5
Record name S-(1-Methylethyl) carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13889-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Propan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Isopropyl chlorothioformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ D'Souza, BP Mahon, DN Kevill - International Journal of Molecular …, 2010 - mdpi.com
… In Figure 1, the molecular structures for s-isopropyl chlorothioformate (1), s-isopropyl chloroformate (2), and s-phenyl chloroformate (3) are shown where the halogen atom is in a trans …
Number of citations: 16 www.mdpi.com
CJ Silvia, NS True, RK Bohn - Journal of Molecular Structure, 1979 - Elsevier
… Spectral signal/noise ratios indicate that other conformers, if present in 5% or greater concentrations would be observable in LRMW spectra of S-isopropyl chlorothioformate, …
Number of citations: 12 www.sciencedirect.com
M El-khateeb, H Abul-Futouh, H Görls… - Monatshefte für Chemie …, 2019 - Springer
… The chemicals were used as received from Aldrich: [CpFe(CO) 2 ] 2 , S-ethyl chlorothioformate, S-propyl chlorothioformate, S-isopropyl chlorothioformate, triphenylphosphine, …
Number of citations: 6 link.springer.com
TM Tran - 2022 - search.proquest.com
… The crude compound was then dissolved in DCM (35 mL) and reacted with S-isopropyl chlorothioformate (0.06 mL, 0.483 mmol) and TEA (4 mL). It was left to stir for 1 hour and checked …
Number of citations: 0 search.proquest.com
C Norn, M Hauge, MS Engelstoft, SH Kim, J Lehmann… - Structure, 2015 - cell.com
Recent benchmark studies have demonstrated the difficulties in obtaining accurate predictions of ligand binding conformations to comparative models of G-protein-coupled receptors. …
Number of citations: 10 www.cell.com
M Kamaura, O Kubo, H Sugimoto, N Noguchi… - Bioorganic & Medicinal …, 2021 - Elsevier
We previously identified a novel series of indolinylpyrimidine derivatives exemplified by 2 in Figure 1, which is an indoline based derivative, as potent GPR119 agonists. Despite the …
Number of citations: 2 www.sciencedirect.com

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